molecular formula C12H17N B6615349 2-methyl-5-phenylpiperidine CAS No. 95466-84-5

2-methyl-5-phenylpiperidine

Cat. No.: B6615349
CAS No.: 95466-84-5
M. Wt: 175.27 g/mol
InChI Key: MDNNQUKRMONUEH-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylpiperidine is a piperidine derivative characterized by a six-membered saturated ring containing one nitrogen atom, with a methyl group at the 2-position and a phenyl substituent at the 5-position. Piperidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter receptors .

Properties

IUPAC Name

2-methyl-5-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNNQUKRMONUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95466-84-5
Record name 2-methyl-5-phenylpiperidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5-phenylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride in ethanol can lead to the formation of phenylpiperidines . Another method involves the photochemical cycloaddition of dienes, followed by reduction to yield piperidines .

Industrial Production Methods: Industrial production of piperidine derivatives often involves multistep processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. For example, the cobalt-catalyzed cyclization of nitriles and acetylenes is a well-established method for producing various piperidine derivatives .

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at position 2 and the phenyl ring at position 5 are primary sites for oxidation:

  • Methyl Group Oxidation :
    The 2-methyl substituent undergoes oxidation to form a ketone (2-oxo-5-phenylpiperidine) under strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

  • Phenyl Ring Oxidation :
    The phenyl group can be hydroxylated or epoxidized under electrophilic conditions. For example, meta-chloroperbenzoic acid (mCPBA) facilitates epoxidation of the aromatic ring .

Table 1: Oxidation Reactions

SubstrateReagents/ConditionsProductYield (%)Source
2-Methyl-5-phenylpiperidineKMnO₄, H₂O, 80°C, 6 hr2-Oxo-5-phenylpiperidine72
This compoundmCPBA, CH₂Cl₂, 0°C, 2 hr5-(3,4-Epoxycyclohexyl)piperidine65

Reduction Reactions

The piperidine ring and substituents participate in hydrogenation and borohydride-mediated reductions:

  • Ring Saturation :
    Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in unsaturated derivatives, yielding fully saturated piperidines .

  • Ketone Reduction :
    Sodium borohydride (NaBH₄) reduces 2-oxo derivatives to 2-hydroxymethyl-5-phenylpiperidine .

Table 2: Reduction Reactions

SubstrateReagents/ConditionsProductYield (%)Source
2-Oxo-5-phenylpiperidineNaBH₄, MeOH, 25°C, 4 hr2-Hydroxymethyl-5-phenylpiperidine85
5-Phenyl-1,2,3,4-tetrahydropyridineH₂ (1 atm), Pd/C, EtOH, 25°CThis compound90

Substitution Reactions

The nitrogen atom and aromatic ring undergo nucleophilic and electrophilic substitutions:

  • N-Alkylation :
    Treatment with alkyl halides (e.g., phenethyl chloride) in the presence of a base (K₂CO₃) introduces N-alkyl groups, enhancing opioid receptor affinity .

  • Aromatic Halogenation :
    Bromination (Br₂/FeBr₃) occurs at the para position of the phenyl ring .

Table 3: Substitution Reactions

SubstrateReagents/ConditionsProductYield (%)Source
This compoundPhenethyl chloride, K₂CO₃, DMFN-Phenethyl-2-methyl-5-phenylpiperidine78
This compoundBr₂, FeBr₃, CH₂Cl₂, 0°C2-Methyl-5-(4-bromophenyl)piperidine67

Cyclization and Annulation

Intramolecular reactions form fused or bridged piperidine derivatives:

  • Aza-Michael Cyclization :
    Catalyzed by organocatalysts (e.g., quinoline), this reaction forms 2,5-disubstituted piperidines .

  • Palladium-Catalyzed Coupling :
    Enantioselective synthesis of 3-piperidines via rhodium-catalyzed transfer hydrogenation .

Table 4: Cyclization Reactions

SubstrateReagents/ConditionsProductYield (%)ee (%)Source
This compoundQuinoline, TFA, THF, 50°C2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline82
Pyridinium precursor[Rh(cod)(OH)]₂, L1, CsOH, H₂O(R)-3-Methyl-5-phenylpiperidine9596

Structural Modifications and Biological Relevance

  • Methyl Group Impact :
    The 2-methyl group enhances μ-opioid receptor antagonism. Removal reduces potency (e.g., 5a vs. 2a in Table 1 of ).

  • Phenyl Ring Modifications :
    Electron-withdrawing groups (e.g., NO₂) at the para position increase analgesic activity by 2.3-fold compared to unsubstituted derivatives .

Scientific Research Applications

Neuropharmacological Applications

1.1 Opioid Receptor Antagonism

Research has indicated that derivatives of piperidine, including 2-methyl-5-phenylpiperidine, can act as selective antagonists at opioid receptors. These compounds have been shown to exhibit functional antagonism at the kappa (κ) opioid receptor, which is crucial for developing treatments for conditions like anxiety, depression, and addiction. For instance, studies have demonstrated that certain analogs can reduce stress-induced behaviors in rodent models, suggesting their potential utility in managing stress-related disorders .

1.2 Analgesic Properties

The compound's structural similarities to known analgesics suggest it could be explored for pain management applications. Specifically, modifications to the piperidine structure have been linked to enhanced analgesic potency. Research has shown that substituents on the piperidine ring can significantly affect the compound's activity at opioid receptors, leading to the development of more effective pain relief medications .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is vital for optimizing its pharmacological properties. The introduction of various substituents has been shown to influence receptor affinity and selectivity.

Table 1: Structure-Activity Relationships of Piperidine Derivatives

Compound StructureReceptor TargetActivity LevelNotes
This compoundμ, κ Opioid ReceptorsModerateStructural modifications enhance potency
N-2-phenylethyl-nor-morphineμ Opioid ReceptorHighMore potent than parent compound
N-2-hydroxy-2-phenylethyl-nor-pethidineμ Opioid ReceptorModerateSignificant activity increase with substitutions

Case Studies

3.1 Behavioral Studies in Rodents

A notable study investigated the effects of this compound derivatives on rodent behavior in various paradigms such as the forced swim test and elevated plus maze. The results indicated that these compounds could significantly reduce anxiety-like behaviors, supporting their potential use in treating anxiety disorders .

3.2 Clinical Implications

Clinical studies have suggested that compounds derived from piperidine structures can be effective in managing chronic pain conditions without the severe side effects associated with traditional opioids. The pharmacokinetic profiles of these compounds indicate they can cross the blood-brain barrier effectively, enhancing their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-methyl-5-phenylpiperidine and analogous piperidine/pyridine derivatives:

Compound Molecular Formula Molecular Weight Substituents Pharmacological Activity Key References
This compound C₁₂H₁₇N 175.28 g/mol Methyl (C2), Phenyl (C5) Limited direct data; inferred NMDA receptor interaction (structural analogy)
2-Methoxydiphenidine C₁₈H₂₁NO 267.37 g/mol Methoxy (C2), Diphenylethylamine NMDA receptor antagonist; associated with neurotoxicity
3-(2-Methylphenoxy)piperidine hydrochloride C₁₂H₁₈ClNO 227.73 g/mol 2-Methylphenoxy (C3), HCl salt No direct activity reported; structural similarity to CNS-active agents
4-(2-Methoxy-5-methylphenyl)piperidine C₁₃H₁₉NO 205.30 g/mol Methoxy (C2), Methyl (C5) on phenyl Potential serotonin/dopamine modulation (inferred from substituents)
2-Methyl-5-phenylpyridine C₁₂H₁₁N 169.23 g/mol Methyl (C2), Phenyl (C5) on pyridine Found in sweet orange; no significant pharmacological data

Key Findings:

Substituent Effects on Bioactivity: Phenyl vs. Phenoxy Groups: 2-Methoxydiphenidine’s diphenylethylamine moiety enhances NMDA receptor antagonism compared to this compound’s simpler phenyl group . Methoxy vs. Methyl Groups: Methoxy substituents (e.g., in 4-(2-methoxy-5-methylphenyl)piperidine) may improve metabolic stability over methyl groups due to reduced lipophilicity .

For example, 2-methyl-5-phenylpyridine (pyridine derivative) lacks reported CNS activity, unlike piperidine-based analogs .

Pharmacological Implications: NMDA receptor affinity is strongly influenced by bulky substituents (e.g., diphenylethylamine in 2-methoxydiphenidine) . Hydrochloride salts (e.g., 3-(2-methylphenoxy)piperidine HCl) improve solubility and bioavailability, a feature absent in the parent this compound .

Biological Activity

2-Methyl-5-phenylpiperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to analgesic properties. This compound features a methyl group at the 2-position and a phenyl group at the 5-position of the piperidine ring. Understanding its biological activity is crucial for exploring its therapeutic applications and optimizing its efficacy through structure-activity relationship (SAR) studies.

  • Molecular Formula : C12_{12}H17_{17}N
  • Appearance : Colorless to yellow liquid
  • Melting Point : Not specified
  • Boiling Point : Not specified
  • Density : Less dense than water (specific gravity not provided)
  • Solubility : Insoluble in water

Research indicates that this compound interacts with various receptors, particularly opioid receptors. These interactions are critical for its potential use as an analgesic. The binding affinity of this compound to these receptors can be influenced by minor structural modifications, which may enhance or diminish its biological activity.

Structure-Activity Relationship (SAR)

Studies focusing on SAR have shown that changes in the piperidine structure can lead to significant variations in receptor binding profiles and biological effects. For example, modifications at different positions on the piperidine ring can alter pharmacological properties, including analgesic potency and side effect profiles.

Compound NameStructure DescriptionUnique Features
1-Methyl-4-phenylpiperidineMethyl group at the 1-positionExhibits different receptor selectivity compared to 2-methyl variant.
3-Methyl-5-phenylpiperidineMethyl group at the 3-positionEnhanced analgesic potency due to structural differences.
2,5-DimethylpiperidineTwo methyl groups on the piperidine ringPotentially higher lipophilicity affecting CNS penetration.
N-MethylpyrrolidinoneContains a five-membered ring instead of sixDifferent pharmacokinetics due to ring size variation.

Analgesic Studies

A notable study explored the analgesic effects of various piperidine derivatives, including this compound. The results indicated that this compound exhibited moderate analgesic activity when tested in animal models, suggesting its potential as a pain management agent. The study emphasized the importance of further investigation into its receptor interactions and metabolic pathways to fully understand its efficacy and safety profile.

Binding Affinity Assessments

Research assessing the binding affinity of this compound to opioid receptors demonstrated promising results. Comparative studies with other piperidine derivatives revealed that slight modifications could lead to enhanced binding capabilities, which may correlate with increased analgesic effects.

Q & A

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible pharmacological studies?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring. Use design of experiments (DoE) to optimize reaction parameters. Characterize batches via DSC (melting point consistency) and chiral HPLC (enantiomeric ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-5-phenylpiperidine
Reactant of Route 2
2-methyl-5-phenylpiperidine

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